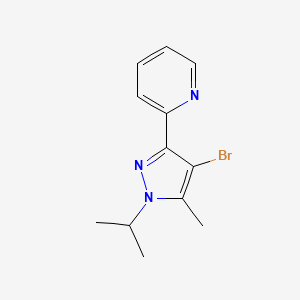

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Description

2-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a brominated heterocyclic compound featuring a pyrazole core substituted with bromo (Br), isopropyl (C₃H₇), and methyl (CH₃) groups, linked to a pyridine ring at position 3 of the pyrazole. Its molecular formula is C₁₂H₁₃BrN₃, with an average molecular weight of 279.16 g/mol (calculated).

Properties

IUPAC Name |

2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-6-4-5-7-14-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAZERUACWKHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.

Substitution Reactions: Bromination and subsequent substitution reactions are performed to introduce the bromo group at the 4-position of the pyrazole ring.

Isopropyl and Methyl Group Addition: The isopropyl and methyl groups are introduced through further substitution reactions using appropriate reagents.

Coupling with Pyridine: The final step involves the coupling of the substituted pyrazole with pyridine to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce specific functional groups.

Substitution Reactions: Substitution reactions can be employed to replace existing groups with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution Reactions: Various reagents like halogens, alkyl halides, and nucleophiles are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group and the pyridine ring play crucial roles in binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variation: Isobutyl vs. Isopropyl

Compound : 2-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine ()

- Molecular Formula : C₁₃H₁₆BrN₃

- Molecular Weight : 294.20 g/mol

- Key Differences :

- The isobutyl group (C₄H₉) at position 1 of the pyrazole introduces greater steric bulk compared to isopropyl (C₃H₇) in the target compound.

- Higher molecular weight (+14.04 g/mol) due to the additional methylene group in isobutyl.

- Implications :

- Increased lipophilicity (logP) and steric hindrance may alter binding affinity in biological systems or solubility in solvents.

Positional Isomerism: Pyridine Attachment Site

Compound : 4-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine ()

- Molecular Formula : C₁₂H₁₃BrN₃

- Molecular Weight : 279.16 g/mol

- Key Differences :

- Pyridine is attached at position 4 of the pyrazole instead of position 3.

- Steric effects may differ due to the spatial arrangement of substituents.

Functional Group Variation: Chloromethylpyridine Derivative

Compound : 2-(Chloromethyl)pyridine Hydrochloride ()

- Molecular Formula : C₆H₆ClN·HCl

- Molecular Weight : 164.03 g/mol

- Key Differences :

- Lacks the pyrazole core; features a chloromethyl (-CH₂Cl) group on pyridine.

- Implications :

Data Tables

Table 1: Structural and Molecular Comparison

Research Findings and Implications

- Structural Analysis : X-ray crystallography (using software like SHELX and ORTEP ) is critical for resolving subtle differences in bond angles and torsional strain caused by substituent variations.

- Pyridine attachment position modulates resonance effects .

- Applications :

- Isobutyl derivatives may exhibit enhanced lipid membrane penetration due to higher hydrophobicity.

- Positional isomers could serve as distinct ligands in metal-organic frameworks (MOFs) or catalysts.

Biological Activity

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines pyrazole and pyridine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

The compound has the following chemical structure and properties:

| Property | Details |

|---|---|

| IUPAC Name | 2-(4-bromo-5-methyl-1-isopropylpyrazol-3-yl)pyridine |

| CAS Number | 2091138-73-5 |

| Molecular Formula | C11H13BrN4 |

| Molecular Weight | 281.15 g/mol |

Biochemical Interactions

Research indicates that this compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it has been shown to inhibit liver alcohol dehydrogenase, an enzyme critical for alcohol metabolism. This inhibition can have significant implications for metabolic processes and potential therapeutic applications in treating alcohol-related disorders.

Cellular Effects

The compound affects cellular functions by modulating signaling pathways and gene expression. For instance, it has been reported to inhibit calcium uptake in cells, which can alter muscle contraction and neurotransmitter release mechanisms. Such effects suggest its potential role in neurological and muscular disorders.

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects include binding to specific biomolecules, leading to either enzyme inhibition or activation. The direct binding to liver alcohol dehydrogenase exemplifies how this compound can influence metabolic pathways at a molecular level.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Biological Activity |

|---|---|

| 4-bromo-1-isopropyl-5-methyl-1H-pyrazole | Antimicrobial and anti-inflammatory |

| 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyrazine | Moderate anti-cancer properties |

These comparisons highlight the unique position of this compound in the context of pharmacological potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.